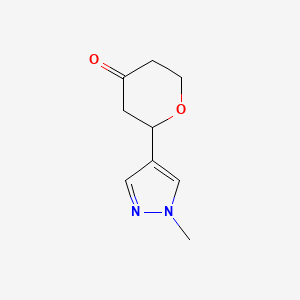

2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylpyrazol-4-yl)oxan-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11-6-7(5-10-11)9-4-8(12)2-3-13-9/h5-6,9H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVFSUYDGWNLHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CC(=O)CCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1 Methyl 1h Pyrazol 4 Yl Oxan 4 One

Retrosynthetic Analysis of the 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one Framework

A retrosynthetic analysis of the target molecule reveals several potential disconnection points. The most logical disconnection is the C-C bond between the C2 of the oxanone ring and the C4 of the pyrazole (B372694) ring. This approach simplifies the synthesis into the preparation of two key building blocks: a suitably functionalized 1-methyl-1H-pyrazole (e.g., a 4-formyl or 4-halo derivative) and an oxan-4-one synthon (e.g., an enolate or a related nucleophile).

Alternatively, one could envision building the oxanone ring onto a pre-existing pyrazole-containing fragment. This strategy would involve a cyclization reaction where one of the components for the ring formation is already attached to the 1-methyl-1H-pyrazole moiety. Both strategies necessitate robust methods for the synthesis of the individual heterocyclic cores.

Synthetic Routes to Oxan-4-one Core Structures

The tetrahydropyran-4-one (THP-4-one) ring is a common motif in numerous biologically active natural products and serves as a versatile building block in organic synthesis. nih.govchemicalbook.com Its synthesis can be achieved through various strategic approaches, primarily involving ring-forming cyclization reactions or the modification of an existing ring system.

The formation of the tetrahydropyran-4-one ring is often accomplished via intramolecular cyclization reactions that form either a key C-C or C-O bond. Several established methods are utilized for this purpose. nih.gov

Hetero-Diels-Alder Cycloaddition: This [4+2] cycloaddition reaction requires the careful matching of the electronic properties of a diene and a dienophile to construct the six-membered ring. nih.gov

Oxa-Michael Condensation: An intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated ketone or ester can effectively form the tetrahydropyran (B127337) ring. nih.gov This is a powerful method for forming the C-O bond of the heterocycle.

Prins Cyclization: A diastereoselective synthesis of cis-2,6-disubstituted tetrahydropyran-4-ones can be achieved through a silyl (B83357) enol ether Prins cyclization. nih.gov This method involves the condensation of a hydroxy silyl enol ether with an aldehyde, which is tolerant of many functional groups and allows for the creation of complex substituted oxanones with high diastereoselectivity. nih.gov

Acid-Catalyzed Cyclization: β-hydroxyenones can undergo a 6-endo trig cyclization under acidic conditions to yield tetrahydro-4H-pyran-4-ones. chemicalbook.com

| Method | Description | Key Bond Formed | Typical Conditions |

|---|---|---|---|

| Hetero-Diels-Alder | [4+2] cycloaddition between a diene and a dienophile (e.g., an aldehyde or ketone). | C-C and C-O | Thermal or Lewis acid catalysis |

| Oxa-Michael Condensation | Intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl. | C-O | Base or acid catalysis |

| Prins Cyclization | Condensation of a hydroxy silyl enol ether with a Lewis acid-activated aldehyde. nih.gov | C-C and C-O | Lewis acid (e.g., TMSOTf) |

| Aldol-type Cyclization | Intramolecular aldol (B89426) condensation of a precursor containing two carbonyl functionalities. nih.gov | C-C | Base or acid catalysis |

An alternative to de novo ring synthesis is the functionalization of a commercially available tetrahydropyran-4-one. The reactivity of the ketone allows for various transformations. The oxygen atom in the pyran ring can act as a nucleophile, participating in reactions like acylation and alkylation. chemicalbook.com The α-protons adjacent to the carbonyl group can be deprotonated to form an enolate, which can then react with various electrophiles to introduce substituents at the C3 or C5 positions. Introducing a substituent at the C2 position, as required for the target molecule, is more complex and may involve multi-step sequences, such as conversion to an enol ether followed by reaction with a suitable pyrazole-based electrophile.

Synthetic Strategies for 1-Methyl-1H-pyrazole Derivatives

The 1-methyl-1H-pyrazole moiety is a common feature in medicinal chemistry. acs.org Its synthesis involves the formation of the pyrazole ring followed by or concurrent with N-methylation.

Pyrazole rings are typically synthesized via the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative.

Knorr Pyrazole Synthesis: This classic method involves the reaction of a β-diketone with a hydrazine. To obtain the desired 4-substituted pattern, the starting 1,3-dicarbonyl compound must be appropriately substituted.

Reaction with Hydrazones: The Vilsmeier-Haack reaction of hydrazones using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) can yield 4-formyl pyrazole derivatives, which are versatile intermediates. nih.gov

From Acrolein Derivatives: One reported synthesis of a 1-methyl-4-substituted-1H-pyrazole involves refluxing 3-(dimethylamino)-2-(2-nitrophenyl)acrolein with methylhydrazine in toluene. prepchem.com This highlights a strategy where the C4 substituent is carried through from the acrolein precursor.

Cycloaddition Reactions: [3+2] cycloaddition reactions between diazo compounds and alkynes are also a fundamental approach to pyrazole synthesis.

The N-methylation of a pyrazole ring presents a significant challenge due to the presence of two reactive nitrogen atoms, often leading to a mixture of N1 and N2 isomers. acs.orgthieme-connect.com Achieving high regioselectivity for the N1 position is crucial.

Classical Methylating Agents: Traditional reagents like methyl iodide or dimethyl sulfate (B86663) often produce mixtures of N1 and N2 methylated products, with the ratio depending on the steric and electronic properties of the pyrazole substituents. thieme-connect.com

Dimethyl Carbonate: The reaction of pyrazole with dimethyl carbonate at elevated temperatures (e.g., 140 °C) can produce 1-methylpyrazole (B151067). The yield is significantly improved when the methanol (B129727) byproduct is distilled off during the reaction. chemicalbook.com

Masked Methylating Reagents: A highly selective method for N1-methylation utilizes sterically bulky α-halomethylsilanes (e.g., (chloromethyl)triisopropoxysilane) as masked methylating reagents. thieme-connect.comacs.orgnih.gov The initial N-alkylation favors the less sterically hindered N1 position, and a subsequent protodesilylation step with a fluoride (B91410) source yields the N1-methyl pyrazole with high selectivity (often >90%). thieme-connect.comacs.org

| Reagent | Typical Conditions | Selectivity (N1:N2) | Reference |

|---|---|---|---|

| Methyl Halides (e.g., MeI) | Base (e.g., K₂CO₃), solvent (e.g., Acetone) | Often poor, mixture of isomers (approx. 3:1) | thieme-connect.com |

| Dimethyl Carbonate | 140 °C, removal of methanol byproduct | Good (Yield ~70%) | chemicalbook.com |

| α-Halomethylsilanes | (i) Base (e.g., KHMDS), THF-DMSO, 60 °C; (ii) TBAF, 60 °C | Excellent (92:8 to >99:1) | thieme-connect.comacs.org |

Direct Coupling and Cross-Coupling Methodologies for Assembling the this compound Scaffold

The core of the synthesis of this compound is the formation of the bond connecting the two heterocyclic rings. This can be envisioned through several modern synthetic strategies.

Two principal strategies are proposed for the construction of the this compound framework: Palladium-catalyzed cross-coupling reactions and conjugate addition reactions.

Suzuki-Miyaura Cross-Coupling Reaction:

This approach is a powerful method for forming C-C bonds between sp²-hybridized carbon atoms. The strategy would involve the coupling of a pyrazole-containing organoboron reagent with a suitable oxanone electrophile.

Reactant 1: Pyrazole Boronic Acid Derivative: The key pyrazole building block would be 1-methyl-1H-pyrazole-4-boronic acid pinacol (B44631) ester . An improved synthesis for this reagent has been described, which involves the isolation of a stable lithium hydroxy ate complex from 4-bromo-1-methyl-1H-pyrazole and triisopropyl borate. This ate complex can be used directly in Suzuki couplings without the need for an additional base. researchgate.net

Reactant 2: Oxanone Electrophile: The corresponding partner for the oxanone ring would likely be a 2-halo-oxan-4-one (e.g., 2-bromo-oxan-4-one) or a related derivative with a leaving group at the C2 position, such as a triflate.

Catalytic System: The reaction would be catalyzed by a palladium(0) complex. Common catalytic systems for Suzuki-Miyaura couplings involving nitrogen-rich heterocycles utilize palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ in combination with phosphine (B1218219) ligands such as XPhos. nih.govrsc.org A base, typically an inorganic carbonate (e.g., K₂CO₃, Na₂CO₃) or phosphate (B84403) (e.g., K₃PO₄), is required to facilitate the transmetalation step. nih.govmdpi.com

The general reaction scheme is depicted below:

Conjugate (Michael) Addition Reaction:

An alternative strategy involves the conjugate addition of the pyrazole nucleophile to an α,β-unsaturated oxanone.

Reactant 1: Pyrazole Nucleophile: In this case, 1-methyl-1H-pyrazole would act as the nucleophile. The nucleophilicity of the pyrazole C4 position can be enhanced under appropriate basic conditions.

Reactant 2: Oxanone Michael Acceptor: The oxanone precursor would be an α,β-unsaturated ketone, specifically ox-2-en-4-one .

Catalysis: This reaction can be promoted by a suitable base to deprotonate the pyrazole or by a Lewis acid to activate the enone. semanticscholar.orgnsf.gov Organocatalysis, employing chiral primary amines, has also been shown to be effective for the conjugate addition of pyrazoles to enones, which could offer a pathway to stereocontrol. nih.gov

The general reaction scheme for the Michael addition is as follows:

The C2 position of the oxanone ring in the target molecule is a stereocenter. Therefore, controlling the stereochemistry of this center is a critical aspect of the synthesis.

For the Suzuki-Miyaura coupling , achieving stereoselectivity would depend on the nature of the oxanone substrate and the ability to perform a stereospecific coupling. If a racemic 2-halo-oxan-4-one is used, the product will be a racemic mixture. A stereoselective synthesis would require either a chiral starting material or an asymmetric catalytic system, which is less common for this type of Suzuki coupling.

In contrast, the conjugate addition approach offers more established routes to enantioselective synthesis. The use of chiral catalysts, such as cinchona alkaloid-derived primary amines or squaramides, has been successfully employed in the enantioselective Michael addition of pyrazolin-5-ones to α,β-unsaturated ketones and enoylpyridines. nih.govrsc.org By analogy, a similar organocatalytic system could be developed for the addition of 1-methyl-1H-pyrazole to ox-2-en-4-one, potentially affording high levels of enantiomeric excess. The catalyst would activate the enone via iminium ion formation, while also orienting the pyrazole for a stereoselective attack.

Furthermore, if the oxanone ring itself contains pre-existing stereocenters, the conjugate addition could exhibit diastereoselectivity, influenced by steric hindrance and the conformational preferences of the oxanone ring.

Optimization of Reaction Conditions and Reagent Selection for Enhanced Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. The key parameters to consider differ for the proposed synthetic routes.

For the Suzuki-Miyaura cross-coupling , a systematic approach to optimization would involve screening various components of the catalytic system.

| Parameter | Variables to Screen | Rationale |

| Palladium Precatalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃, XPhosPdG2 | The choice of precatalyst can significantly impact catalytic activity and stability. rsc.orgacs.orgnih.gov |

| Ligand | PPh₃, XPhos, SPhos, RuPhos | Bulky, electron-rich phosphine ligands often enhance the efficiency of cross-coupling with heteroaromatic substrates. nih.govmdpi.com |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | The strength and nature of the base are critical for the transmetalation step and can influence reaction rates and side reactions. nih.gov |

| Solvent | Dioxane/H₂O, DMF, Toluene, Ethanol/H₂O | The solvent system must solubilize the reactants and facilitate the catalytic cycle. mdpi.comnih.gov |

| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction to completion, but can also lead to decomposition. mdpi.comnih.gov |

| Reactant Stoichiometry | 1.1 - 2.0 equivalents of boronic ester | An excess of the boronic acid derivative is commonly used to ensure complete consumption of the halide. nih.gov |

For the conjugate addition reaction , optimization would focus on the choice of catalyst and solvent.

| Parameter | Variables to Screen | Rationale |

| Catalyst | Brønsted acids (TfOH), Lewis acids (Zn(OTf)₂), Organic bases (DBU), Chiral organocatalysts | The catalyst activates either the enone or the pyrazole and dictates the reaction mechanism and stereochemical outcome. semanticscholar.orgnsf.gov |

| Solvent | Toluene, CH₂Cl₂, THF, Acetonitrile | Solvent polarity can influence the reaction rate and the stability of charged intermediates. |

| Temperature | Room Temperature to 80 °C | Mild conditions are often preferred, especially in organocatalyzed reactions, to maximize stereoselectivity. |

| Additives | Co-catalysts (e.g., Brønsted or Lewis acids with organocatalysts) | Additives can enhance the activity and selectivity of the primary catalyst. nih.gov |

Purification and Isolation Techniques for the Target Compound and Intermediates

The purification of the final product, this compound, and any synthetic intermediates is essential for obtaining a compound of high purity. The polar nature of the target molecule, containing both a ketone and a pyrazole moiety, will guide the choice of purification methods.

For Intermediates:

4-Bromo-1-methyl-1H-pyrazole and 1-methyl-1H-pyrazole-4-boronic acid pinacol ester are key intermediates in the Suzuki-Miyaura pathway. The boronic acid derivative, in its lithium hydroxy ate complex form, can be isolated by filtration, offering a significant advantage in terms of purity and stability. researchgate.net

Intermediates from pyrazole synthesis are often purified by standard techniques like column chromatography or recrystallization. nih.gov

For the Final Product:

Column Chromatography: This will likely be the primary method for purification. Given the polarity of the target compound, a silica (B1680970) gel stationary phase would be appropriate. A gradient elution system, starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, acetone, or dichloromethane/methanol mixtures), would be effective for separating the product from less polar starting materials and non-polar byproducts. nih.gov

Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity. The choice of solvent is critical; an ideal solvent would dissolve the compound when hot but not when cold. Common solvent systems for polar heterocyclic compounds include ethanol, ethyl acetate/hexane, or acetone/hexane. rochester.edu

Acid-Base Extraction: The basic nitrogen atoms in the pyrazole ring could potentially be used to facilitate purification. The crude product could be dissolved in an organic solvent and washed with a dilute aqueous acid to extract the basic product into the aqueous phase. After separation, the aqueous layer would be basified, and the product re-extracted into an organic solvent. This technique can be effective for removing non-basic impurities.

The progress of purification would be monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the desired compound. The structure and purity of the final product and key intermediates would be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Chemical Transformations and Reactivity of 2 1 Methyl 1h Pyrazol 4 Yl Oxan 4 One

Reactions at the Oxan-4-one Carbonyl Group

The ketone functional group at the 4-position of the oxan ring is a primary site for nucleophilic addition and related reactions. masterorganicchemistry.com Its reactivity is typical of cyclic ketones, influenced by steric and electronic factors within the six-membered ring.

The carbonyl group of 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one can be readily reduced to the corresponding secondary alcohol, 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol. This transformation is a fundamental reaction in organic synthesis, typically achieved using metal hydride reagents. The choice of reducing agent can influence the stereochemical outcome of the reaction, potentially leading to diastereomeric alcohol products (cis and trans isomers) due to the formation of a new stereocenter at the C4 position.

Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent, often used in protic solvents like methanol (B129727) or ethanol, and is highly effective for the selective reduction of ketones and aldehydes. youtube.com Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). youtube.com While both would effectively reduce the ketone, NaBH₄ is generally preferred for its chemoselectivity and safer handling.

The general mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide by the solvent or during an aqueous workup yields the final alcohol product.

Table 1: Common Reagents for Carbonyl Reduction

| Reagent | Solvent | Typical Conditions | Product | Notes |

|---|---|---|---|---|

| Sodium borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to room temperature | 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol | Mild and selective for ketones/aldehydes. |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | 0 °C to reflux | 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol | Powerful reagent; also reduces esters, amides, etc. Requires careful handling. |

| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Ethyl acetate | High pressure, elevated temperature | 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol | Catalysts include Raney Ni, PtO₂, Pd/C. Can sometimes lead to ring opening or other side reactions. |

The carbonyl group readily undergoes condensation reactions with primary amines and their derivatives, such as hydroxylamine (B1172632), hydrazine (B178648), and semicarbazide (B1199961). These reactions involve the initial nucleophilic addition of the nitrogen atom to the carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond. nih.gov

One of the most common reactions of this type is the formation of an oxime by reacting the ketone with hydroxylamine (NH₂OH). wikipedia.org The reaction is typically catalyzed by a small amount of acid and results in the formation of this compound oxime. nih.govmdpi.com Oximes are crystalline solids and are useful for the characterization and purification of carbonyl compounds. Similarly, reactions with hydrazine (NH₂NH₂) and semicarbazide (NH₂NHC(O)NH₂) yield the corresponding hydrazone and semicarbazone, respectively.

Table 2: Condensation Reactions with Nitrogen Nucleophiles

| Reagent | Product Class | Product Name |

|---|---|---|

| Hydroxylamine (NH₂OH) | Oxime | This compound oxime |

| Hydrazine (N₂H₄) | Hydrazone | This compound hydrazone |

| Semicarbazide (H₂NNHC(O)NH₂) | Semicarbazone | This compound semicarbazone |

| Phenylhydrazine (C₆H₅NHNH₂) | Phenylhydrazone | This compound phenylhydrazone |

Beyond reduction and condensation, the carbonyl group serves as a handle for introducing carbon-based substituents. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are powerful nucleophiles that add to the carbonyl carbon to form tertiary alcohols after acidic workup. youtube.com For example, the reaction with methylmagnesium bromide (CH₃MgBr) would yield 4-methyl-2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol.

Another important derivatization is the Wittig reaction, which converts the carbonyl group into a carbon-carbon double bond. This reaction utilizes a phosphorus ylide (a Wittig reagent, Ph₃P=CR₂). The reaction of this compound with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would produce 4-methylene-2-(1-methyl-1H-pyrazol-4-yl)oxane. This provides a route to exocyclic alkenes, which are valuable synthetic intermediates.

Table 3: Carbonyl Addition and Substitution Reactions

| Reagent Type | Example Reagent | Product Class | Notes |

|---|---|---|---|

| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | Tertiary Alcohol | Forms a new C-C bond and a tertiary alcohol. |

| Organolithium Reagent | Butyllithium (CH₃CH₂CH₂CH₂Li) | Tertiary Alcohol | Similar reactivity to Grignard reagents. |

| Wittig Reagent | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Alkene | Converts the C=O group to a C=C group. |

| Cyanide | Sodium cyanide (NaCN) / Acid | Cyanohydrin | Adds a -CN and -OH group across the carbonyl. |

Transformations Involving the Pyrazole (B372694) Moiety

The 1-methyl-1H-pyrazole ring is an aromatic heterocycle that can undergo various transformations, primarily electrophilic substitution on the ring carbons. The reactivity of the N1-methyl group is generally low but can be targeted under specific conditions.

The pyrazole ring is considered an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.com The N1-methyl group and the C4-alkoxy-type substituent (the oxanone ring) are both activating, ortho-, para-directing groups. In this case, the C4 position is already substituted. Therefore, electrophilic attack is predicted to occur at the C3 and C5 positions of the pyrazole ring.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of 2-(1-methyl-3-nitro-1H-pyrazol-4-yl)oxan-4-one and 2-(1-methyl-5-nitro-1H-pyrazol-4-yl)oxan-4-one. The Vilsmeier-Haack reaction, which uses phosphorus oxychloride and dimethylformamide, is a mild method for formylating electron-rich heterocycles and would likely introduce a formyl group at the C5 position. nih.govencyclopedia.pub

Nucleophilic aromatic substitution (SNAr) on the pyrazole ring is less common and typically requires the presence of strong electron-withdrawing groups (like a nitro group) and a good leaving group (like a halogen). nih.gov In the absence of such features on the parent molecule, SNAr is not a facile reaction pathway.

Table 4: Potential Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring

| Reaction | Reagents | Expected Product Position | Product Class |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | C3 and/or C5 | Nitro-pyrazole derivative |

| Bromination | Br₂ / Acetic Acid or NBS | C3 and/or C5 | Bromo-pyrazole derivative |

| Sulfonation | Fuming H₂SO₄ (SO₃) | C3 and/or C5 | Pyrazolesulfonic acid derivative |

| Vilsmeier-Haack (Formylation) | POCl₃ / DMF | C5 (typically) | Pyrazole-carbaldehyde derivative |

The N1-methyl group is generally robust and unreactive. The C-N bond is strong, and reactions directly involving this group are challenging. Demethylation of N-methylated heterocycles is possible but often requires harsh conditions, such as strong acids at high temperatures or specialized reagents, which may not be compatible with the oxanone ring.

Alternatively, reactions at the methyl group's C-H bonds, such as free-radical halogenation, are conceivable but would likely suffer from a lack of selectivity and potential side reactions elsewhere in the molecule. For most synthetic applications involving this scaffold, the N1-methyl group is considered a stable substituent that directs the regioselectivity of electrophilic substitution on the pyrazole ring. nih.govacs.org Recent studies on N1-methylated nucleosides like N1-methylpseudouridine indicate that the methyl group primarily influences the molecule's conformation and electronic properties rather than serving as a reactive handle. biorxiv.orgnih.gov

Ring-Opening and Rearrangement Pathways of the Oxan-4-one and Pyrazole Rings

The stability of the pyrazole and oxan-4-one rings dictates their propensity to undergo ring-opening or rearrangement reactions. The aromatic nature of the pyrazole ring confers it with significant stability, making its cleavage unlikely under standard synthetic conditions. Conversely, the saturated oxan-4-one ring is more susceptible to such transformations, particularly under acidic or basic conditions.

Oxan-4-one Ring:

The oxan-4-one ring, a cyclic ether and a ketone, possesses two primary sites for reactivity: the carbonyl group and the ether oxygen. Acid-catalyzed ring-opening is a plausible pathway, initiated by the protonation of the ether oxygen. This would be followed by nucleophilic attack at one of the adjacent carbons (C2 or C6), leading to a ring-opened product. The regioselectivity of this attack would be influenced by the nature of the substituent at the C2 position, in this case, the 1-methyl-1H-pyrazol-4-yl group.

Under basic conditions, rearrangements involving the enolate of the ketone are possible. For instance, a Favorskii-type rearrangement could potentially occur upon treatment with a base and a halogen, leading to a ring-contracted cyclopentanecarboxylic acid derivative. However, such a reaction would be in competition with other base-catalyzed processes.

Pyrazole Ring:

The 1-methyl-1H-pyrazole ring is an aromatic heterocycle and is generally stable to ring-opening conditions. Electrophilic attack is the most common reaction for pyrazoles and typically occurs at the C4 position, which is already substituted in the target molecule. quora.comrrbdavc.org Nucleophilic attack on the pyrazole ring is less common and generally requires the presence of strong electron-withdrawing groups on the ring, which are absent in this case. Theoretical studies on related pyrazole systems, such as pyrazaboles, have explored ring-opening mechanisms, but these involve specific boron-containing structures and are not directly analogous to the compound . cdnsciencepub.comcdnsciencepub.com

Due to the high stability of the pyrazole ring, it is anticipated that it would remain intact during most chemical transformations involving the oxan-4-one moiety.

Table 1: Plausible Ring-Opening and Rearrangement Reactions of the Oxan-4-one Moiety

| Reaction Type | Reagents and Conditions | Plausible Product(s) | Notes |

| Acid-Catalyzed Ring Opening | HCl or H₂SO₄ in a nucleophilic solvent (e.g., MeOH) | Acyclic keto-ether | The regioselectivity of the nucleophilic attack would need to be determined. |

| Base-Catalyzed Rearrangement (Favorskii-type) | 1. Br₂, NaOH 2. H₃O⁺ | Ring-contracted cyclopentanecarboxylic acid derivative | This is a hypothetical pathway and may be outcompeted by other reactions. |

Multi-Component Reactions Incorporating the this compound Scaffold

Multi-component reactions (MCRs) are efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. Both the oxan-4-one and pyrazole moieties have been shown to participate in or be synthesized via MCRs.

The oxan-4-one scaffold, or more generally tetrahydropyran-4-ones, can be synthesized through MCRs such as the Maitland-Japp reaction. nih.gov This suggests that the ketone functionality of this compound could potentially act as a component in similar reactions. For instance, it could undergo a Knoevenagel condensation with an active methylene (B1212753) compound, followed by a Michael addition and cyclization in the presence of another aldehyde.

The 1-methyl-1H-pyrazol-4-yl moiety, particularly if it were a pyrazole-4-carbaldehyde, is known to be a versatile component in MCRs for the synthesis of various fused heterocyclic systems like pyranopyrazoles. mdpi.combeilstein-journals.org While the target molecule does not possess a carbaldehyde group, the pyrazole ring itself can influence the reactivity of the adjacent oxanone ring in MCRs.

A plausible MCR involving this compound could involve the reaction of the ketone with a source of ammonia (B1221849) or an amine and a cyanide source (Strecker-type reaction) to introduce an amino and a cyano group at the C4 position of the oxane ring.

Table 2: Potential Multi-Component Reactions Involving the Oxan-4-one Ketone

| Reaction Name/Type | Reactants | Potential Product |

| Strecker-type Reaction | KCN, NH₄Cl | 4-amino-4-cyano-2-(1-methyl-1H-pyrazol-4-yl)oxane |

| Gewald-type Reaction | Elemental sulfur, an active methylene nitrile | Thiophene-fused oxane derivative |

Detailed Mechanistic Studies of Key Reaction Pathways

While no specific mechanistic studies on this compound have been reported, the mechanisms of the potential reactions can be inferred from established principles and studies on analogous systems.

Mechanism of Acid-Catalyzed Ring Opening of the Oxan-4-one Ring:

Protonation: The reaction would initiate with the protonation of the ether oxygen of the oxan-4-one ring by an acid catalyst, forming an oxonium ion. This step makes the ring more susceptible to nucleophilic attack by activating the C-O bonds.

Nucleophilic Attack: A nucleophile present in the reaction medium (e.g., water, an alcohol, or a halide ion) would then attack one of the carbons adjacent to the protonated oxygen (C2 or C6). The attack at C2 would be influenced by the electronic and steric effects of the pyrazole substituent.

Ring Opening: This nucleophilic attack results in the cleavage of the C-O bond and the formation of a linear, ring-opened intermediate.

Deprotonation: The final step would involve the deprotonation of the nucleophile to yield the final product and regenerate the acid catalyst.

Mechanism of Pyrazole Ring Stability:

The stability of the pyrazole ring is attributed to its aromaticity. The ring contains 6 π-electrons (four from the two double bonds and two from the lone pair of the N-H or N-R substituted nitrogen), which satisfies Hückel's rule for aromaticity (4n+2 π-electrons). This delocalization of electrons results in a significant resonance stabilization energy, making the ring resistant to reactions that would disrupt this aromatic system, such as ring-opening. Mechanistic studies on pyrazole synthesis often highlight the thermodynamic favorability of forming the aromatic pyrazole ring. rsc.orgnih.govresearchgate.net

Spectroscopic and Structural Characterization of 2 1 Methyl 1h Pyrazol 4 Yl Oxan 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques, allows for the unambiguous assignment of all proton and carbon signals.

The proton NMR spectrum of 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one is expected to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) ring, the methyl group, and the oxanone ring.

Pyrazole Moiety : The 1-methyl-1H-pyrazole ring will show two characteristic singlets for the aromatic protons. Based on data for 1-methylpyrazole (B151067) and its derivatives, the proton at the C3 position (adjacent to the N-methyl group) and the proton at the C5 position (adjacent to the other nitrogen) are expected to appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The N-methyl group will present a sharp singlet further upfield, generally in the range of δ 3.5-4.0 ppm.

Oxan-4-one Moiety : The protons on the oxan-4-one ring will display more complex splitting patterns due to spin-spin coupling. The proton at the C2 position, being adjacent to both the pyrazole ring and the oxygen atom, is expected to be a multiplet in the δ 4.0-5.0 ppm region. The protons on C3, C5, and C6 will appear as multiplets in the aliphatic region (δ 2.0-4.0 ppm). Protons on carbons adjacent to the carbonyl group (C3 and C5) are expected to be deshielded compared to those on C6. The geminal and vicinal coupling constants will be crucial for determining the conformation of the oxanone ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Pyrazole H-3 | 7.0 - 8.0 | s | - |

| Pyrazole H-5 | 7.0 - 8.0 | s | - |

| N-CH₃ | 3.5 - 4.0 | s | - |

| Oxanone H-2 | 4.0 - 5.0 | m | - |

| Oxanone H-3 | 2.5 - 3.5 | m | - |

| Oxanone H-5 | 2.5 - 3.5 | m | - |

| Oxanone H-6 | 3.5 - 4.5 | m | - |

Note: These are predicted values based on analogous structures.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Pyrazole Moiety : The carbon atoms of the pyrazole ring are expected to resonate in the aromatic region. C3 and C5 carbons typically appear between δ 120 and 150 ppm. The C4 carbon, being attached to the oxanone ring, will also be in this region but its exact shift will be influenced by the substituent. The N-methyl carbon will have a characteristic signal in the upfield region, around δ 35-45 ppm.

Oxan-4-one Moiety : The most downfield signal in the oxanone ring will be the carbonyl carbon (C4), which is expected to appear in the range of δ 200-210 ppm. The C2 carbon, bonded to both the pyrazole ring and the oxygen atom, will be significantly deshielded and is predicted to be in the δ 70-85 ppm range. The C6 carbon, adjacent to the ring oxygen, will also be in a similar region, typically δ 60-75 ppm. The C3 and C5 carbons, adjacent to the carbonyl group, are expected to resonate around δ 40-55 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole C-3 | 120 - 140 |

| Pyrazole C-4 | 110 - 130 |

| Pyrazole C-5 | 130 - 150 |

| N-CH₃ | 35 - 45 |

| Oxanone C-2 | 70 - 85 |

| Oxanone C-3 | 40 - 55 |

| Oxanone C-4 (C=O) | 200 - 210 |

| Oxanone C-5 | 40 - 55 |

| Oxanone C-6 | 60 - 75 |

Note: These are predicted values based on analogous structures.

To confirm the assignments from 1D NMR and to elucidate the full connectivity and stereochemistry, a suite of 2D NMR experiments is essential. nih.govrsc.orgnih.govresearchgate.net

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. It would be used to establish the connectivity within the oxan-4-one ring, showing correlations between H-2 and H-3, H-5 and H-6, and between the geminal protons on C3, C5, and C6.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal at δ 3.5-4.0 ppm would correlate with the carbon signal at δ 35-45 ppm, confirming the N-methyl group.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for establishing the connectivity between the pyrazole and oxanone rings. Key correlations would be expected between the pyrazole protons (H-3, H-5) and the oxanone C-2, and between the oxanone H-2 and the pyrazole C-4. nih.govrsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique reveals through-space proximity of protons. It would be instrumental in determining the stereochemistry and preferred conformation of the molecule. For instance, NOE correlations between the N-methyl protons and specific protons on the oxanone ring could indicate the spatial orientation of the two ring systems relative to each other. nih.govnih.govresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Oxan-4-one Moiety : The most prominent feature in the IR and Raman spectra will be the carbonyl (C=O) stretching vibration of the ketone group in the oxan-4-one ring. This typically appears as a strong absorption in the IR spectrum in the region of 1700-1740 cm⁻¹. nih.gov The C-O-C stretching of the ether linkage in the oxanone ring will give rise to absorptions in the 1150-1050 cm⁻¹ region.

Pyrazole Moiety : The pyrazole ring will exhibit several characteristic vibrations. C=N and C=C stretching vibrations within the aromatic ring are expected in the 1600-1450 cm⁻¹ region. C-H stretching vibrations of the aromatic protons will be observed above 3000 cm⁻¹. The C-H stretching of the aliphatic protons of the oxanone ring and the methyl group will be found just below 3000 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies

| Functional Group/Moiety | Vibration Type | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretch | 1700 - 1740 |

| C-O-C (Ether) | Stretch | 1050 - 1150 |

| C=N, C=C (Pyrazole) | Stretch | 1450 - 1600 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

Note: These are predicted values based on analogous structures.

In the absence of direct experimental data, theoretical calculations using methods like Density Functional Theory (DFT) can provide valuable insights into the vibrational frequencies. nih.gov By calculating the vibrational modes and their corresponding frequencies for the optimized geometry of this compound, a theoretical spectrum can be generated. These calculated frequencies are often scaled to better match experimental values. Comparing the theoretical spectrum with experimental spectra of related compounds helps in the assignment of the observed vibrational bands and provides a deeper understanding of the vibrational characteristics of the molecule. nih.govmdpi.commdpi.com

Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

| 1-methyl-1H-pyrazole |

| oxan-4-one |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique utilized to determine the molecular weight of a compound and to deduce its structural features through the analysis of its fragmentation patterns. When a molecule, such as this compound, is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI), forming a molecular ion (M+•). This molecular ion is often unstable and undergoes fragmentation into smaller, charged ions (fragment ions) and neutral species. The mass-to-charge ratio (m/z) of the molecular ion and the various fragment ions are detected, generating a mass spectrum that serves as a molecular fingerprint.

The fragmentation of the molecular ion is not random but follows predictable chemical pathways, often involving the cleavage of the weakest bonds and the formation of the most stable ions or neutral molecules. chemguide.co.uk For this compound, the fragmentation is expected to be dictated by the two main structural components: the N-methylpyrazole ring and the oxan-4-one ring.

Studies on the mass spectrometry of pyrazole derivatives show characteristic fragmentation patterns, including the loss of hydrogen cyanide (HCN) from the pyrazole ring, which results in a fragment with an m/z value 27 units less than the parent ion. researchgate.net Another common fragmentation pathway for pyrazoles is the cleavage of bonds alpha to the nitrogen atoms. researchgate.net For the oxan-4-one moiety, characteristic fragmentations include α-cleavage adjacent to the carbonyl group and the loss of neutral molecules like carbon monoxide (CO) or ethene (C₂H₄). nih.gov The fragmentation of the molecular ion of this compound would likely involve a combination of these pathways, leading to a complex but interpretable mass spectrum.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion Structure | Neutral Loss | Notes |

|---|---|---|---|

| 180 | [C₉H₁₂N₂O₂]⁺• | - | Molecular Ion (M⁺•) |

| 152 | [C₈H₁₂N₂O]⁺• | CO | Loss of carbon monoxide from the oxanone ring. |

| 124 | [C₆H₈N₂O]⁺• | C₂H₄O | Result of α-cleavage in the oxanone ring. |

| 97 | [C₅H₉N₂]⁺ | C₄H₃O₂ | Fragment containing the pyrazole ring resulting from cleavage of the C-C bond connecting the two rings. |

| 82 | [C₄H₆N₂]⁺• | - | 1-methyl-1H-pyrazole radical cation. |

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous determination of a compound's elemental formula. Unlike low-resolution mass spectrometry, which measures mass-to-charge ratios to the nearest integer, HRMS can measure mass with very high precision (typically to four or five decimal places). This accuracy allows for the calculation of a unique elemental composition for a given mass, distinguishing it from other potential formulas that might have the same nominal mass.

For this compound, which has a molecular formula of C₉H₁₂N₂O₂, HRMS would be used to confirm this composition by matching the experimentally measured exact mass to the theoretically calculated mass. This technique is crucial for confirming the identity of newly synthesized compounds and for differentiating between isomers. dovepress.com The precision of HRMS is also invaluable in analyzing fragmentation patterns, as the exact mass of each fragment ion can be used to determine its elemental formula, providing strong evidence for proposed fragmentation pathways. rsc.orgmdpi.com

Table 2: Example HRMS Data for Related Pyrazole-Containing Compounds

| Compound Name | Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed Exact Mass [M+H]⁺ | Reference |

|---|---|---|---|---|

| (2-(4-Bromophenoxy)acetyl)tryptophan | C₁₉H₁₇BrN₂O₄ | 417.0444 | 417.0447 | dovepress.com |

| (9H-Xanthene-9-carbonyl)tryptophan | C₂₅H₂₀N₂O₄ | 413.1496 | 413.1498 | dovepress.com |

| (2-[4-Methylpyrazol-1-yl]phenyl)platinum(II) (1,3-bis[1-methyl-1H-pyrazol-4-yl]propane-1,3-dione) | C₂₂H₂₂N₆O₂Pt | 629.1480 | 629.1477 | mdpi.com |

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Analysis

Electronic absorption spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. Molecules containing π-bonds and heteroatoms with non-bonding electrons, known as chromophores, can absorb energy from light to excite electrons to higher energy molecular orbitals.

The structure of this compound contains two primary chromophores: the pyrazole ring and the carbonyl group (C=O) of the oxanone ring. The pyrazole ring, being a heteroaromatic system, is expected to exhibit strong absorption bands in the UV region corresponding to π → π* transitions. The unsubstituted pyrazole molecule shows a strong absorption maximum (λmax) around 203-210 nm. nih.gov Substitution on the ring, as in the target molecule, typically causes a bathochromic (red) shift to longer wavelengths. nih.gov The carbonyl group of the ketone in the oxanone ring is expected to show a weak absorption band at a longer wavelength (typically 270-300 nm) due to the electronically forbidden n → π* transition of the non-bonding electrons on the oxygen atom. The solvent used for analysis can also influence the position and intensity of these absorption bands.

Table 3: Experimental UV-Vis Absorption Data for Pyrazole Derivatives

| Compound/Chromophore | Solvent | λmax (nm) | Transition Type | Reference |

|---|---|---|---|---|

| Pyrazole | Gas Phase | 203 | π → π | nih.gov |

| 3-methyl-1H-pyrazole | Ethanol | 216–223 | π → π | nih.gov |

| Ethyl 3-methyl-1H-pyrazole-4-carboxylate | Ethanol | 235–238 | π → π* | nih.gov |

| Molybdenum Cluster with Pyrazole Ligands | Acetonitrile | ~400, 400-440, 600-660 | Metal-Ligand Charge Transfer | mdpi.com |

X-ray Crystallography for Solid-State Structural Elucidation of Related Structures and Analogues

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, allowing for the complete structural elucidation of a molecule. Furthermore, it reveals the packing of molecules in the crystal lattice and identifies intermolecular interactions such as hydrogen bonds and π–π stacking, which govern the solid-state properties of the material.

While the specific crystal structure of this compound is not detailed in the available literature, analysis of related pyrazole and oxanone structures can provide significant insight into its likely solid-state conformation. nih.gov Crystallographic studies of various pyrazole derivatives consistently show that the pyrazole ring is planar. spast.orgnih.gov For the oxan-4-one ring, a chair conformation is typically the most stable arrangement, minimizing steric and torsional strain. X-ray analysis would confirm the relative orientation of the pyrazole substituent on the oxanone ring (axial vs. equatorial) and the precise geometry of both ring systems. This information is invaluable for understanding structure-activity relationships and for computational modeling studies.

Table 4: Crystallographic Data for Selected Pyrazole Analogues

| Compound Name | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|

| (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | Monoclinic | P2₁/n | Planar pyrazole ring; N-H···O hydrogen bonds link molecules. | spast.org |

| (Z)-3-Methyl-4-((naphth-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one | Orthorhombic | P2₁2₁2₁ | Structure stabilized by N–H···O and C–H···O hydrogen bonds. | researchgate.net |

| A Pyrazole-Hydrazone Derivative (L1) | Monoclinic | P2₁/c | Molecules linked by N-H···O and C-H···O hydrogen bonds. | nih.gov |

| 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline (Polymorph I) | Monoclinic | P2₁/n | Polymorphs differ in rotational orientation of pyrazolyl groups. | mdpi.com |

Computational and Theoretical Investigations of 2 1 Methyl 1h Pyrazol 4 Yl Oxan 4 One

Quantum-Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum-chemical calculations, particularly those based on Density Functional Theory (DFT), have become a reliable and efficient method for determining a wide range of molecular properties. nih.govmedicalresearchjournal.org DFT methods, such as the B3LYP hybrid functional combined with basis sets like 6-31G* or 6-311G(d,p), are frequently employed to optimize ground-state geometries and calculate various electronic and spectroscopic parameters for heterocyclic compounds, including pyrazole (B372694) derivatives. jcsp.org.pkresearchgate.net These calculations provide a foundational understanding of the molecule's intrinsic properties.

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest potential energy, known as the equilibrium conformation. jcsp.org.pkresearchgate.net For 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one, this process would determine the precise bond lengths, bond angles, and dihedral angles of its most stable structure. The oxan-4-one ring is expected to adopt a stable chair conformation to minimize steric strain. The optimization would also establish the preferential orientation of the 1-methyl-1H-pyrazol-4-yl substituent relative to the oxane ring, considering factors like steric hindrance and potential intramolecular interactions. The resulting optimized geometry is the basis for subsequent calculations of other molecular properties.

Table 1: Key Structural Parameters from Geometry Optimization This interactive table outlines the principal geometric parameters that would be determined through a DFT-based geometry optimization of the molecule.

| Parameter Type | Description | Atoms Involved (Example) |

|---|---|---|

| Bond Length | The distance between the nuclei of two bonded atoms. | C=O bond of the ketone |

| Bond Angle | The angle formed between three connected atoms. | C-O-C angle in the oxane ring |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. libretexts.orgscribd.com The two most important FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy of the HOMO is related to the molecule's ionization potential or ability to donate electrons, whereas the LUMO's energy relates to its electron affinity or ability to accept electrons. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. schrodinger.com A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. researchgate.net This energy gap can be correlated with the electronic absorption properties of the molecule, often corresponding to the lowest energy electronic excitation observable in a UV-Vis spectrum. ossila.comschrodinger.com DFT calculations are a standard method for computing the energies of these orbitals and the corresponding energy gap. schrodinger.com

Table 2: Illustrative FMO Data for Pyrazole Derivatives This table presents typical energy values for frontier orbitals in pyrazole-containing compounds, as determined by computational methods, to provide context for the expected values for this compound.

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Pyrazole-Thiophene Amides | ~ -6.5 to -6.8 | ~ -1.7 to -1.8 | ~ 4.8 to 5.0 |

| Phenyl-Imidazole Derivatives | ~ -5.28 | ~ -1.27 | ~ 4.01 malayajournal.org |

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. malayajournal.org The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values.

Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue regions denote areas of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack.

Green and yellow regions represent areas of intermediate or near-zero potential.

For this compound, an MEP analysis would likely show a negative potential (red/yellow) around the carbonyl oxygen of the oxane ring and the nitrogen atoms of the pyrazole ring, identifying them as nucleophilic centers. Positive potential (blue) would be expected around the hydrogen atoms, particularly those attached to the pyrazole and oxane rings. This analysis provides a clear picture of the molecule's charge landscape and helps in understanding its intermolecular interactions, such as hydrogen bonding.

Conformational Landscape and Energetic Profiling

Beyond finding a single equilibrium geometry, computational studies can map the entire conformational landscape of a molecule. This involves exploring various possible spatial arrangements (conformers) that arise from rotations around single bonds and inversions of ring structures. researchgate.net For this compound, key conformational variables include the chair, boat, and twist-boat conformations of the oxan-4-one ring, as well as the rotation around the C-C single bond connecting the pyrazole and oxane rings.

By performing a potential energy surface scan, where the energy is calculated at systematic increments of a specific dihedral angle, researchers can identify all low-energy conformers (local minima) and the energy barriers (transition states) that separate them. This energetic profiling provides a comprehensive understanding of the molecule's flexibility and the relative populations of different conformers at a given temperature.

Prediction of Spectroscopic Properties and Correlation with Experimental Data

A significant application of quantum-chemical calculations is the prediction of spectroscopic properties, which can be directly compared with experimental data to validate a synthesized structure. researchgate.netmdpi.com

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used with DFT to calculate theoretical ¹H and ¹³C NMR chemical shifts. researchgate.net A strong correlation between the calculated and experimentally measured chemical shifts provides powerful evidence for the correctness of the proposed molecular structure.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms. While raw calculated frequencies are often systematically higher than experimental values, they can be corrected using a scaling factor, leading to excellent agreement with experimental IR spectra and aiding in the precise assignment of observed absorption bands. mdpi.com

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra of molecules. jcsp.org.pk This method predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. researchgate.net

Tautomeric Equilibrium Studies of the Pyrazole Ring

Tautomerism is a common phenomenon in heterocyclic compounds, including pyrazoles, where isomers can interconvert through the migration of a proton. globalresearchonline.netresearchgate.net Unsubstituted pyrazoles can exist in two tautomeric forms due to the movement of a hydrogen atom between the two nitrogen atoms. However, in this compound, the pyrazole ring is substituted with a methyl group at the N1 position. This substitution prevents the typical N-H tautomerism within the pyrazole ring itself because there is no mobile proton on either nitrogen atom.

While the pyrazole ring in this specific compound is "fixed," computational studies are essential for investigating tautomerism in related, unsubstituted pyrazole systems. beilstein-journals.org In such cases, DFT calculations are used to determine the relative energies and thermodynamic stabilities of all possible tautomers. researchgate.net By comparing the ground-state energies, researchers can predict the dominant tautomer in the equilibrium mixture and quantify the relative populations of each form, providing critical insights into the compound's structure and reactivity in different environments. researchgate.net

Reaction Mechanism Predictions and Transition State Characterization

Computational chemistry offers powerful tools to elucidate the intricate details of chemical reactions, providing insights into reaction mechanisms and the transient species involved. For the compound This compound , theoretical investigations are instrumental in predicting plausible reaction pathways for its synthesis and subsequent transformations. While specific experimental studies on the reaction mechanisms of this particular molecule are not extensively documented in the cited literature, general principles of heterocyclic chemistry, supported by computational studies on related pyrazole and oxanone systems, can provide a foundational understanding.

Theoretical predictions of reaction mechanisms for compounds like This compound typically employ quantum chemical methods, such as Density Functional Theory (DFT). These methods allow for the mapping of the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states.

The characterization of a transition state is a key aspect of these computational studies. A transition state represents the highest energy point along the reaction coordinate and is characterized by having a single imaginary vibrational frequency. The geometric parameters of the transition state, such as bond lengths and angles, provide a snapshot of the bond-breaking and bond-forming processes.

For the synthesis of a substituted oxanone ring, a potential reaction could involve a Michael addition or a related conjugate addition reaction. Computational modeling of such a reaction would involve:

Identification of Reactants and Products: Defining the starting materials and the final product, This compound .

Locating the Transition State (TS): Using computational algorithms to find the saddle point on the potential energy surface connecting the reactants and products (or an intermediate).

Frequency Calculation: Performing a vibrational frequency analysis to confirm the nature of the stationary points. Reactants, products, and intermediates have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: This calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products (or intermediates), confirming that the located TS is indeed the correct one for the reaction under investigation.

The activation energy (Ea) of the reaction, which is the energy difference between the transition state and the reactants, can be calculated. This value is critical in predicting the reaction rate. Lower activation energies correspond to faster reactions. Thermodynamic parameters such as the change in enthalpy (ΔH) and Gibbs free energy (ΔG) of the reaction can also be computed to determine the reaction's spontaneity and whether it is exothermic or endothermic.

Detailed research findings from computational studies on analogous systems often present these energetic and geometric parameters in tabular form to facilitate comparison and analysis.

| Parameter | Description | Typical Computational Method |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | DFT (e.g., B3LYP/6-31G*) |

| Transition State Geometry | The specific arrangement of atoms at the highest point of the energy barrier, including key bond lengths and angles. | DFT Optimization |

| Imaginary Frequency | The single negative frequency in the vibrational analysis of a transition state, corresponding to the motion along the reaction coordinate. | DFT Frequency Calculation |

| Reaction Enthalpy (ΔH) | The change in heat content during a reaction. | DFT Calculation |

| Gibbs Free Energy of Activation (ΔG‡) | The change in Gibbs free energy between the reactants and the transition state, which determines the reaction rate. | DFT Calculation |

These computational investigations provide a molecular-level understanding of reaction mechanisms that can be difficult to obtain through experimental methods alone. They can guide the design of new synthetic routes and the optimization of reaction conditions for the preparation of This compound and its derivatives.

Applications of 2 1 Methyl 1h Pyrazol 4 Yl Oxan 4 One in Advanced Chemical Synthesis and Materials Science

Utilization as a Building Block in the Synthesis of Complex Heterocyclic Scaffolds

The structure of 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one makes it a valuable precursor for the synthesis of more complex heterocyclic systems. The presence of both a pyrazole (B372694) ring and a ketone-containing oxane ring provides multiple reactive sites for further chemical transformations.

Precursor in the Synthesis of Fused Pyrazole Systems (e.g., Quinoxaline Derivatives)

The pyrazole nucleus is a well-established pharmacophore, and its fusion with other heterocyclic rings, such as quinoxaline, can lead to compounds with enhanced biological activities. The general synthetic strategy for preparing pyrazolo-fused quinoxalines often involves the condensation of a pyrazole derivative bearing a 1,2-dicarbonyl equivalent with an o-phenylenediamine.

While direct experimental data on the use of this compound in such syntheses is not yet widely published, its chemical structure suggests a plausible pathway. The oxanone ring could potentially be opened or functionalized to generate the necessary dicarbonyl moiety for cyclocondensation with aromatic diamines, leading to the formation of pyrazolo[3,4-b]quinoxalines. These fused systems are of considerable interest due to their diverse pharmacological properties.

A hypothetical reaction scheme could involve the oxidation of the oxanone ring to a diketone, followed by condensation. The reaction conditions would likely require careful optimization to achieve the desired product.

Table 1: Potential Reaction Parameters for the Synthesis of Pyrazolo[3,4-b]quinoxaline Derivatives

| Parameter | Condition | Purpose |

| Oxidizing Agent | Selenium dioxide (SeO₂) | To convert the α-methylene group of the ketone to a carbonyl group, forming a 1,2-dicarbonyl intermediate. |

| Reactant | o-Phenylenediamine | To undergo cyclocondensation with the dicarbonyl intermediate. |

| Solvent | Ethanol or Acetic Acid | To facilitate the reaction and solubilize the reactants. |

| Catalyst | Acidic (e.g., HCl) or basic (e.g., piperidine) | To promote the condensation and cyclization steps. |

| Temperature | Reflux | To provide the necessary activation energy for the reaction. |

Scaffold for Multi-ring System Assembly

Beyond fused systems, the bifunctional nature of this compound allows it to act as a central scaffold for the assembly of multi-ring systems. The ketone group can undergo a variety of reactions, such as aldol (B89426) condensations, Knoevenagel condensations, or Gewald reactions, to introduce new carbocyclic or heterocyclic rings.

For instance, reaction with active methylene (B1212753) compounds in the presence of a base could lead to the formation of a new ring fused to the oxanone moiety. Subsequent functionalization of the pyrazole ring could then be undertaken to build even more complex structures. This modular approach is highly valuable in combinatorial chemistry and drug discovery for generating libraries of structurally diverse compounds.

Role in Ligand Design for Coordination Chemistry and Metal Complexes

The nitrogen atoms of the pyrazole ring and the oxygen atom of the ketone group in this compound are potential coordination sites for metal ions. This makes the compound an attractive candidate for the design of novel ligands for coordination chemistry.

Development of Pyrazole-Containing Ligands for Transition Metals

Pyrazole-based ligands have been extensively used to form stable complexes with a wide range of transition metals. The pyridine-like nitrogen atom of the pyrazole ring is a strong σ-donor, while the pyrrole-like nitrogen can be deprotonated to act as a bridging ligand. In this compound, the pyrazole moiety can act as a monodentate or bidentate ligand, depending on the coordination mode.

The presence of the oxanone ring introduces an additional potential coordination site through the carbonyl oxygen. This could lead to the formation of chelate rings with metal ions, enhancing the stability of the resulting complexes. The steric and electronic properties of the ligand can be further tuned by introducing substituents on either the pyrazole or the oxanone ring.

Table 2: Potential Coordination Modes of this compound

| Coordination Mode | Donating Atoms | Potential Metal Ions |

| Monodentate | N(2) of pyrazole | Cu(II), Zn(II), Pd(II) |

| Bidentate (chelating) | N(2) of pyrazole and O of ketone | Ru(II), Rh(III), Ir(III) |

| Bridging | N(1) and N(2) of pyrazole (after deprotonation of a related N-H pyrazole) | Cu(I), Ag(I) |

Studies on the Photophysical Properties of Resulting Metal-Organic Compounds

Metal complexes containing pyrazole-based ligands often exhibit interesting photophysical properties, such as luminescence. The nature of the metal center and the ligand architecture play a crucial role in determining the emission color, quantum yield, and lifetime of these materials.

Complexes of this compound with d¹⁰ metal ions like Zn(II) and Cd(II) or d⁸ metal ions like Pt(II) could potentially exhibit fluorescence or phosphorescence. The pyrazole ring can participate in π-stacking interactions, which can influence the solid-state emission properties. The study of these photophysical properties is important for applications in areas such as organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

Future Perspectives and Emerging Research Avenues for 2 1 Methyl 1h Pyrazol 4 Yl Oxan 4 One

Development of Green Chemistry Approaches for its Synthesis

The synthesis of pyrazole (B372694) derivatives has traditionally involved methods that may not align with the principles of green chemistry, often requiring harsh reaction conditions and hazardous solvents. benthamdirect.com Future research will likely focus on developing more environmentally benign synthetic routes to 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one. Drawing inspiration from recent advancements in the synthesis of related pyranopyrazole systems, several green methodologies could be adapted. rsc.orgresearchgate.net

Energy-efficient techniques such as microwave-assisted and ultrasound-assisted synthesis have been successfully employed to accelerate the formation of pyranopyrazole derivatives, often in eco-friendly solvents like water-ethanol mixtures. rsc.orgresearchgate.netgsconlinepress.com These methods not only reduce reaction times but also minimize energy consumption. gsconlinepress.com Furthermore, the exploration of benign and reusable catalysts, including biodegradable composites, could offer a sustainable alternative to conventional catalysts. rsc.orgresearchgate.net One-pot, multicomponent reactions, which enhance atom economy and reduce waste, represent another promising strategy for the green synthesis of complex heterocyclic systems and could be tailored for the efficient production of this compound. rsc.orgresearchgate.net

| Green Chemistry Approach | Potential Advantages for Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, enhanced reaction rates. |

| Ultrasound-Assisted Synthesis | Improved reaction kinetics, milder reaction conditions. |

| Use of Green Solvents (e.g., water, ethanol) | Reduced environmental impact, lower toxicity, increased safety. |

| Benign and Reusable Catalysts | Minimized waste, cost-effectiveness, sustainable processes. |

| Multicomponent Reactions | High atom economy, simplified purification, reduced waste generation. |

High-Throughput Screening for Novel Chemical Reactivities

High-throughput screening (HTS) has revolutionized the discovery of new bioactive molecules and materials. For this compound, HTS campaigns could be instrumental in uncovering novel chemical reactivities and biological activities. By systematically reacting the compound with a large and diverse library of chemical reagents under various conditions, new reaction pathways and products can be identified at an accelerated pace.

A particularly promising avenue is the use of high-throughput virtual screening (HTVS), which employs computational methods to screen vast libraries of compounds for their potential to interact with specific biological targets. chemmethod.com This approach can efficiently identify potential applications for this compound as an inhibitor of enzymes like kinases, which are often implicated in diseases such as cancer. chemmethod.com The insights gained from HTVS can then guide more focused laboratory-based screening efforts. The pyrazole scaffold is a known pharmacophore that can enhance binding interactions with biological targets, making the target compound a prime candidate for such screening endeavors. chemmethod.com

Advanced Characterization Techniques for Dynamic Molecular Processes

A comprehensive understanding of the structure and dynamic behavior of this compound is crucial for predicting its properties and reactivity. While standard characterization techniques such as 1H-NMR, 13C-NMR, IR, and mass spectrometry are essential for confirming its static structure, advanced techniques can provide deeper insights into its dynamic molecular processes. nih.govresearchgate.netijtsrd.com

Single-crystal X-ray diffraction, for instance, can elucidate the precise three-dimensional arrangement of atoms in the solid state, revealing important information about intermolecular interactions. nih.gov To study dynamic processes such as conformational changes or tautomerism, techniques like variable-temperature NMR spectroscopy and two-dimensional NMR (e.g., COSY, HSQC, HMBC) can be employed. These methods can provide information on the energy barriers between different conformations and the connectivity of atoms within the molecule.

Computational Design and Predictive Modeling for Structure-Property Relationships

Computational chemistry offers powerful tools to predict and understand the structure-property relationships of molecules, thereby guiding the design of new derivatives with desired characteristics. eurasianjournals.com For this compound, a variety of computational methods can be applied.

Density Functional Theory (DFT) calculations can provide detailed insights into the electronic structure, molecular geometry, and spectroscopic properties of the molecule. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of the compound and its analogs with their biological activities or physical properties. researchgate.netnih.gov Molecular docking and molecular dynamics simulations can be used to predict the binding modes and affinities of the compound with biological targets, offering a molecular-level understanding of its potential pharmacological effects. eurasianjournals.comnih.gov These computational approaches can significantly accelerate the discovery and optimization of new applications for this compound. eurasianjournals.com

| Computational Method | Application to this compound |

| Density Functional Theory (DFT) | Prediction of electronic structure, molecular geometry, and spectroscopic properties. nih.govresearchgate.net |

| QSAR/QSPR | Correlation of molecular structure with biological activity and physical properties. researchgate.netnih.gov |

| Molecular Docking | Prediction of binding modes and affinities with biological targets. eurasianjournals.comnih.gov |

| Molecular Dynamics (MD) Simulations | Exploration of conformational space and dynamic behavior. eurasianjournals.com |

Exploration of Supramolecular Chemistry Involving the Compound

The field of supramolecular chemistry focuses on the study of non-covalent interactions and the design of complex, self-assembling systems. mdpi.com The structure of this compound, with its pyrazole and oxane rings, offers multiple sites for non-covalent interactions such as hydrogen bonding, π-π stacking, and coordination with metal ions. mdpi.com

Future research could explore the use of this compound as a building block in supramolecular chemistry. For instance, it could act as a ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). nih.govglobethesis.com The pyrazole nitrogen atoms are excellent coordination sites for a variety of metal ions. nih.gov The resulting supramolecular structures could have interesting properties and applications in areas such as catalysis, gas storage, and sensing. Furthermore, the potential for the compound to form co-crystals with other organic molecules through hydrogen bonding and other non-covalent interactions could be investigated to modify its physicochemical properties, such as solubility and stability. mdpi.com

Q & A

Q. What are the key synthetic methodologies for 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, such as coupling pyrazole derivatives with oxane precursors. For example, refluxing in polar aprotic solvents (e.g., ethanol, xylene) with catalysts like chloranil or sodium hydroxide can promote cyclization and substitution . Optimization requires controlling temperature (e.g., reflux at 80–120°C), solvent selection (polarity impacts reaction kinetics), and purification via recrystallization (methanol/ethanol mixtures) or column chromatography .

Q. How is the molecular structure of this compound characterized experimentally?

X-ray crystallography using programs like SHELXL or SHELXS is critical for determining bond lengths, angles, and stereochemistry . Complementary techniques include NMR (1H/13C) to confirm proton environments and substituent positions, and mass spectrometry for molecular weight validation. ORTEP-3 can generate graphical representations of crystallographic data .

Q. What are the stability considerations for this compound under standard laboratory conditions?

The compound is generally stable in dry, inert atmospheres but may degrade under prolonged exposure to moisture or extreme pH. Stability studies using HPLC or TLC under varying temperatures (4°C to 40°C) and humidity levels (10–90% RH) are recommended to assess degradation pathways .

Advanced Research Questions

Q. How do structural modifications (e.g., oxane vs. morpholine rings) influence the compound’s solubility and reactivity?

Replacing the oxane ring with morpholine increases nitrogen content, enhancing hydrogen-bonding capacity and aqueous solubility. Computational studies (DFT or molecular docking) can predict electronic effects, while experimental comparisons of logP values and reaction kinetics quantify differences in lipophilicity and reactivity .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and control for batch-to-batch compound purity via HPLC. Meta-analyses of IC50 values under standardized protocols (e.g., CLSI guidelines) improve reproducibility .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Molecular dynamics simulations and QSAR models assess binding affinities to targets like kinases or GPCRs. Docking studies using AutoDock Vina or Schrödinger Suite, paired with in vitro validation (e.g., SPR or ITC), identify key residues in binding pockets. Adjust substituents (e.g., methyl groups on pyrazole) to optimize steric and electronic complementarity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?